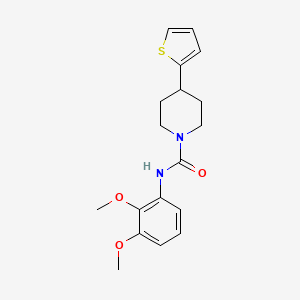

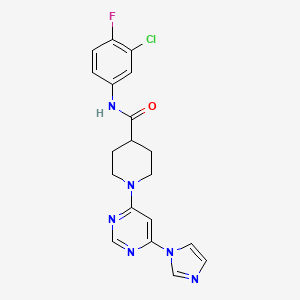

![molecular formula C9H11NO3S B2370302 2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2060063-56-9](/img/structure/B2370302.png)

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid”, also known as MMSBA, is a chemical compound with the molecular formula C9H9NO3S . It has a molecular weight of 213.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,10,13)(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Dual Enzyme Inhibition

A pivotal area of research for derivatives of 2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid involves their role as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted a compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, which emerged as the most potent dual inhibitor of human TS and DHFR known at that time. Such compounds hold significant promise for developing new treatments, as TS and DHFR are critical enzymes in DNA synthesis and cell proliferation, making them prime targets for anticancer drugs (Gangjee et al., 2008).

Anti-Helicobacter pylori Activity

In the realm of infectious diseases, derivatives of 2-[methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, such as certain carbamates derived from a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, have demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. A specific carbamate exhibited low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to conventional treatments. The compound also showcased a low rate of resistance development, making it a potential candidate for a novel anti-H. pylori agent (Carcanague et al., 2002).

Induction of Stress Tolerance in Plants

Another fascinating application involves the use of benzoic acid derivatives, such as sulfosalicylic acid and methyl salicylic acid, in promoting multiple stress tolerance in plants. These compounds have been found to induce tolerance to heat, drought, and chilling stress in various plant species, much like salicylic and acetylsalicylic acids. The presence of the benzoic acid structural portion, common to all these molecules, is speculated to be a key functional group imparting this stress tolerance (Senaratna et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P260, P270, P280, P402 + P404, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it in a dry place and in a closed container .

Propriétés

IUPAC Name |

2-(N,S-dimethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXXLCANESPHSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

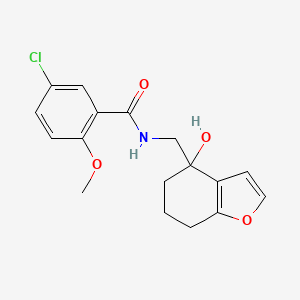

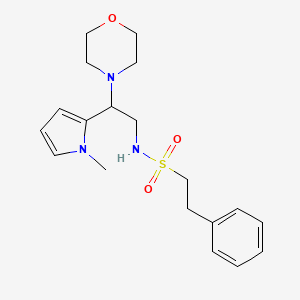

![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)

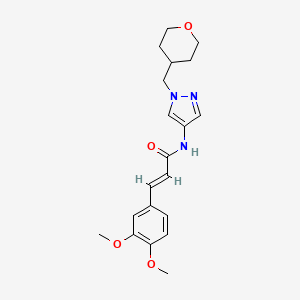

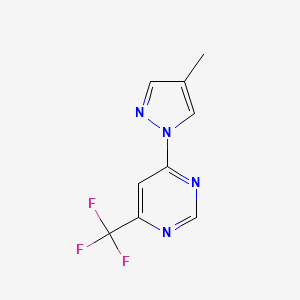

![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)

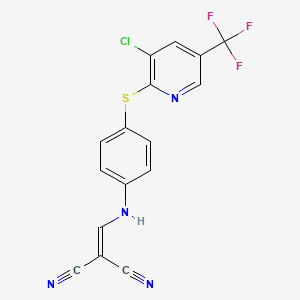

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)

![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)